Mevidalen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mevidalen, also known by its developmental code name LY-3154207, is a dopaminergic drug currently under development for the treatment of Lewy body disease, including those with Parkinson’s disease . It acts as a selective positive allosteric modulator (PAM) of the dopamine D1 receptor . The drug is orally active and crosses the blood-brain barrier .
Synthesis Analysis
This compound is a tetrahydroisoquinoline and is a close analogue of DETQ, another D1 receptor PAM . It has been found to have wakefulness-promoting effects in sleep-deprived humans .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone . Its chemical formula is C24H29Cl2NO3 .
Chemical Reactions Analysis
As a positive allosteric modulator of the dopamine receptor D1 (D1 PAM), this compound increases the affinity of the D1 receptor for dopamine . This amplifies the effect of endogenous dopamine, which is thought to improve dementia symptoms .
Physical and Chemical Properties Analysis
This compound is a small molecule with a molar mass of 450.40 g·mol−1 . It has a complex structure that includes a dichlorophenyl group, a hydroxymethyl group, and a 3-hydroxy-3-methylbutyl group .
Scientific Research Applications
Parkinson's Disease Treatment : Mevidalen, acting as a positive allosteric modulator of the dopamine D1 receptor, was found to be well-tolerated in patients with Parkinson's disease. It showed promising results in improving motor examination scores, suggesting its potential as a symptomatic treatment for Parkinson's disease and Lewy body dementia (Wilbraham et al., 2021).
Safety and Tolerability in Healthy Subjects : In studies involving healthy subjects, this compound demonstrated dose-proportional pharmacokinetics and was generally well-tolerated. These findings support its further investigation for treating neuropsychiatric disorders (Wilbraham et al., 2020).
Digital Biomarkers in Lewy Body Dementia (LBD) : A study utilized digital biomarkers to assess the treatment effects of this compound in Lewy body dementia. Results indicated that this compound treatment improved spatial working memory and reduced daytime sleep, thereby highlighting its potential therapeutic effects in LBD (Wang et al., 2022).
Effects on Sleep and Wakefulness : Research demonstrated that this compound enhances wakefulness in both humanized D1 mice and sleep-deprived healthy male volunteers. This suggests the potential use of D1 positive allosteric modulators like this compound in treating sleep disorders and excessive daytime sleepiness related to neurodegenerative disorders (McCarthy et al., 2021).
Drug-Drug Interaction Risk Profile : A study on LY3154885, a compound related to this compound, was conducted to understand its drug-drug interaction risk profile. This research contributes to the understanding of the metabolic pathways and potential drug interaction risks of this compound and similar compounds (Hao et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
As of March 2022, Mevidalen is in phase 2 clinical trials for the treatment of Lewy body disease . Besides movement disorders and dementia, D1 receptor PAMs like this compound might have value in the treatment of certain neuropsychiatric disorders, such as depression, excessive somnolence, and attention deficit hyperactivity disorder .
Relevant Papers
Several papers have been published on this compound, including studies on its synthesis and preclinical characterization , its safety and efficacy in Lewy body dementia , and its potential use in the treatment of neuropsychiatric disorders . These papers provide valuable insights into the development and potential applications of this compound.
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29Cl2NO3/c1-15-18-7-4-6-16(10-11-24(2,3)30)19(18)12-17(14-28)27(15)23(29)13-20-21(25)8-5-9-22(20)26/h4-9,15,17,28,30H,10-14H2,1-3H3/t15-,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCSBQBBGNQINS-DOTOQJQBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC(=C2CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC=CC(=C2C[C@@H](N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638667-79-4 |
Source
|
Record name | Mevidalen [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638667794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEVIDALEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A3702A96F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.